Cas no 832739-40-9 (2-(Difluoromethoxy)-5-methylaniline)
2-(Difluoromethoxy)-5-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethoxy)-5-methylaniline
- 832739-40-9
- EN300-228724
- SB85809
- BB 0261964
- 2-Difluoromethoxy-5-methyl-phenylamine
- AKOS000305085
- AT12965
- 2-difluoromethoxy-5-methyl-phenylamine, AldrichCPR
- SCHEMBL2719974
- MFCD03422701
- CS-0240515
- DTXSID30427105
- BBL038901
- 2-(Difluoromethoxy)-5-methyl-aniline
- STK312712
-
- MDL: MFCD03422701
- Inchi: 1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3
- InChI Key: IKGVZZIMSLQACZ-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(C)=CC=1N)F
Computed Properties
- Exact Mass: 173.06522023g/mol
- Monoisotopic Mass: 173.06522023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.2Ų
2-(Difluoromethoxy)-5-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030396-250mg |
2-Difluoromethoxy-5-methyl-phenylamine |
832739-40-9 | 250mg |
£80.00 | 2022-03-01 | ||
| Fluorochem | 030396-1g |
2-Difluoromethoxy-5-methyl-phenylamine |
832739-40-9 | 1g |
£159.00 | 2022-03-01 | ||
| abcr | AB498594-250 mg |
2-(Difluoromethoxy)-5-methylaniline |
832739-40-9 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB498594-500 mg |
2-(Difluoromethoxy)-5-methylaniline |
832739-40-9 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB498594-1 g |
2-(Difluoromethoxy)-5-methylaniline |
832739-40-9 | 1g |
€309.00 | 2022-03-24 | ||
| Enamine | EN300-228724-0.05g |
2-(difluoromethoxy)-5-methylaniline |
832739-40-9 | 95% | 0.05g |
$19.0 | 2024-06-20 | |
| Enamine | EN300-228724-0.1g |
2-(difluoromethoxy)-5-methylaniline |
832739-40-9 | 95% | 0.1g |
$19.0 | 2024-06-20 | |
| Enamine | EN300-228724-0.25g |
2-(difluoromethoxy)-5-methylaniline |
832739-40-9 | 95% | 0.25g |
$26.0 | 2024-06-20 | |
| Enamine | EN300-228724-0.5g |
2-(difluoromethoxy)-5-methylaniline |
832739-40-9 | 95% | 0.5g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-228724-1.0g |
2-(difluoromethoxy)-5-methylaniline |
832739-40-9 | 95% | 1.0g |
$54.0 | 2024-06-20 |
2-(Difluoromethoxy)-5-methylaniline Suppliers
2-(Difluoromethoxy)-5-methylaniline Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(Difluoromethoxy)-5-methylaniline
Professional Introduction to 2-(Difluoromethoxy)-5-methylaniline (CAS No. 832739-40-9)
2-(Difluoromethoxy)-5-methylaniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 832739-40-9, this compound represents a fascinating molecular structure that combines a methoxy group with a difluoromethoxy substituent on an aniline backbone. This unique arrangement of functional groups makes it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 2-(Difluoromethoxy)-5-methylaniline consists of a benzene ring substituted with a methyl group at the 5-position and both a methoxy and difluoromethoxy group at the 2-position. This configuration imparts specific electronic and steric properties to the molecule, which can be exploited in various biochemical interactions. The presence of fluorine atoms, in particular, is known to enhance metabolic stability and binding affinity, making this compound an attractive scaffold for medicinal chemists.
In recent years, there has been growing interest in the development of novel aniline derivatives for their potential applications in treating various diseases. Anilines, as a class of compounds, have been extensively studied due to their role as intermediates in the synthesis of pharmaceuticals. The introduction of fluorine atoms into the aniline core has further expanded their utility, as fluorinated aromatic compounds often exhibit improved pharmacokinetic properties.
One of the most compelling aspects of 2-(Difluoromethoxy)-5-methylaniline is its potential as a building block for more complex drug molecules. Researchers have been exploring its use in designing inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have shown that fluorinated anilines can interact with enzymes in a way that modulates their activity, leading to therapeutic effects. This has opened up new avenues for developing treatments against conditions such as cancer, inflammation, and infectious diseases.
The synthesis of 2-(Difluoromethoxy)-5-methylaniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the complexity of working with such compounds but also underscore the importance of innovative methodologies in modern drug synthesis.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 2-(Difluoromethoxy)-5-methylaniline. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for guiding the design of next-generation drugs that are more effective and have fewer side effects. By leveraging computational tools, researchers can predict the binding affinity and metabolic stability of potential drug candidates before they are synthesized in the lab.
The pharmacological profile of 2-(Difluoromethoxy)-5-methylaniline is another area of active investigation. Preliminary studies suggest that this compound exhibits promising activity against certain disease-related proteins. For example, it has shown potential in inhibiting kinases, which are enzymes overexpressed in many cancers. By targeting these kinases, 2-(Difluoromethoxy)-5-methylaniline could disrupt signaling pathways that drive tumor growth and progression.
In addition to its therapeutic potential, 2-(Difluoromethoxy)-5-methylaniline has also been explored for its role in materials science. Fluorinated aromatic compounds are known for their unique electronic properties, making them suitable for applications in organic electronics and optoelectronics. Researchers are investigating how incorporating this compound into materials can enhance their performance in devices such as light-emitting diodes (LEDs) and organic photovoltaics.
The future direction of research on 2-(Difluoromethoxy)-5-methylaniline is likely to focus on optimizing its synthetic routes and expanding its applications. As our understanding of biological systems grows, new opportunities will arise for using this compound as a starting point for developing innovative therapies. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to fully realize its potential.
In conclusion, 2-(Difluoromethoxy)-5-methylaniline, with its CAS number 832739-40-9, represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it a valuable asset in the search for new treatments. As research continues to uncover its full potential, this compound is poised to play a crucial role in shaping the future of medicine.
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